molecular formula C7H8N4 B1618386 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine CAS No. 5528-60-9

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

Cat. No. B1618386
CAS RN: 5528-60-9
M. Wt: 148.17 g/mol
InChI Key: PKVCCRUNBRFZNP-UHFFFAOYSA-N
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Description

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the triazolopyridine family, which is known for its diverse range of biological activities. In

Mechanism Of Action

The mechanism of action of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine is not fully understood. However, it is believed to exert its biological activities through the modulation of various signaling pathways in the body. For example, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It has also been shown to modulate the activity of neurotransmitters in the brain, which may explain its potential use in the treatment of neurological disorders.

Biochemical And Physiological Effects

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been shown to have a range of biochemical and physiological effects. For example, it has been shown to induce apoptosis (cell death) in cancer cells, inhibit viral replication, and inhibit bacterial growth. It has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential use in the treatment of various diseases.

Advantages And Limitations For Lab Experiments

One of the main advantages of 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine for lab experiments is its relatively simple synthesis method. This compound can be easily synthesized in a laboratory setting, which makes it readily available for research purposes. However, one limitation of this compound is that its mechanism of action is not fully understood. This makes it challenging to design experiments to study its biological activities.

Future Directions

There are many potential future directions for research on 6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine. One area of research involves the development of new drugs based on this compound. Researchers are exploring the use of this compound as a scaffold for the development of new anticancer, antiviral, and antibacterial drugs. Another area of research involves the study of this compound's potential use in the treatment of neurological disorders. Researchers are exploring its potential use as a neuroprotective agent for the treatment of Alzheimer's disease and Parkinson's disease. Finally, researchers are also exploring the use of this compound as a tool for studying various biological pathways in the body. By understanding its mechanism of action, researchers may be able to develop new therapies for a range of diseases.

Scientific Research Applications

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine has been extensively studied for its potential applications in various scientific fields. One of the primary areas of research involves its use as a scaffold for the development of new drugs. This compound has been shown to have potent biological activities, including anticancer, antiviral, and antibacterial activities. It has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N4/c1-5-2-3-6-9-10-7(8)11(6)4-5/h2-4H,1H3,(H2,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKVCCRUNBRFZNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NN=C2N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40343544
Record name 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine

CAS RN

5528-60-9
Record name 6-methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40343544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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